molecular formula C19H18ClN5O2S B1668562 CH5138303

CH5138303

Numéro de catalogue: B1668562
Poids moléculaire: 415.9 g/mol
Clé InChI: VIGHQZSTZWNWFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

CH5138303 exerce ses effets en inhibant Hsp90, une chaperonne moléculaire impliquée dans la stabilisation et l’activation de diverses protéines clientes. En se liant au domaine N-terminal de Hsp90α, this compound perturbe la fonction de chaperonne de Hsp90, conduisant à la dégradation des protéines clientes et à l’inhibition de la croissance des cellules cancéreuses . Ce mécanisme d’action met en évidence le potentiel du composé comme thérapie anticancéreuse ciblée.

Analyse Biochimique

Biochemical Properties

4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity. For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling cascades .

Cellular Effects

The effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide on cellular processes are profound. It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in ATP production and overall energy balance .

Molecular Mechanism

At the molecular level, 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, the compound may inhibit a kinase by occupying its ATP-binding site, preventing phosphorylation of downstream targets. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide over time have been studied in various laboratory settings. The compound is relatively stable under physiological conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been shown to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression or anti-inflammatory activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.

Metabolic Pathways

4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may have distinct biological activities. Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide is critical for its function. The compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can affect its activity, such as modulating mitochondrial function or influencing gene expression in the nucleus .

Méthodes De Préparation

La synthèse de CH5138303 implique plusieurs étapes, commençant par la préparation de la liqueur mère. Par exemple, 2 mg du composé sont dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de liqueur mère de 40 mg/mL . La voie de synthèse et les conditions réactionnelles pour this compound sont détaillées dans diverses publications de recherche, mais les méthodes de production industrielles spécifiques ne sont pas largement divulguées.

Activité Biologique

CH5138303 is a synthetic compound primarily recognized for its role as an inhibitor of Heat Shock Protein 90 (Hsp90). This protein is a critical molecular chaperone involved in the stabilization and folding of various client proteins, many of which are implicated in cancer progression. The inhibition of Hsp90 leads to the degradation of these client proteins, making this compound a candidate for cancer therapeutics.

This compound functions by binding to the Hsp90 protein, disrupting its chaperone activity. This interaction results in the degradation of several oncogenic client proteins, including:

  • CDK4
  • Her2
  • Cdc-2
  • C-RAF

The compound exhibits a strong binding affinity with a dissociation constant (Kd) of approximately 0.48 nM , indicating its potent inhibitory effects on Hsp90 activity .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has shown effectiveness against:

  • HCT-116 (colon cancer)
  • MDA-MB-231 (breast cancer)

The compound reduces the phosphorylation and overall protein levels of Hsp90 client proteins, which is crucial for its anticancer activity .

Antiproliferative Activity

The antiproliferative activity of this compound has been quantified in several studies. The following table summarizes its effectiveness compared to other known Hsp90 inhibitors:

CompoundCell LineIC50 (µM)
This compoundHCT-1160.48
GanetespibHCT-1160.25
IPI-493SKBr30.35

This compound exhibits competitive inhibition, which is essential for its therapeutic potential against resistant cancer types.

Clinical Relevance

This compound has been evaluated in clinical settings for various cancers, including:

  • Multiple Myeloma
  • Metastatic Gastrointestinal Stromal Tumor (GIST)
  • Refractory Non-Small Cell Lung Cancer (NSCLC)
  • Chronic Myelogenous Leukemia (CML)

These trials focus on assessing the drug's efficacy in combination with other treatments such as chemotherapy and targeted therapies. Preliminary results indicate promising outcomes, particularly in patients with specific genetic mutations that affect Hsp90 client proteins .

Comparative Studies

In studies comparing this compound with other Hsp90 inhibitors, it was found that while compounds like Ganetespib and AUY-922 had similar mechanisms, this compound's unique structural properties allowed it to exhibit enhanced selectivity towards certain cancer types. For example, one study indicated that this compound could synergistically enhance the effects of standard chemotherapy agents when used in combination .

Propriétés

IUPAC Name

4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHQZSTZWNWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CH5138303
Reactant of Route 2
CH5138303
Reactant of Route 3
CH5138303
Reactant of Route 4
Reactant of Route 4
CH5138303
Reactant of Route 5
Reactant of Route 5
CH5138303
Reactant of Route 6
Reactant of Route 6
CH5138303

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.